

# An In-depth Technical Guide to TCO-PEG2-Sulfo-NHS Ester Sodium Salt

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## Compound of Interest

Compound Name: TCO-PEG2-Sulfo-NHS ester  
sodium

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of **TCO-PEG2-Sulfo-NHS ester sodium** salt, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, proteomics, and targeted drug delivery. This document details its chemical structure, quantitative properties, and provides experimental protocols for its use.

## Core Chemical Structure and Properties

**TCO-PEG2-Sulfo-NHS ester sodium** salt is a versatile molecule composed of three key functional components: a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG) spacer, and a Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester. The terminal sodium salt enhances its solubility in aqueous solutions.

The TCO group is a strained alkyne that serves as a highly reactive dienophile in copper-free click chemistry, specifically in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines.<sup>[1][2]</sup> The PEG2 spacer, a short chain of two ethylene glycol units, is a hydrophilic linker that increases the overall water solubility of the molecule and reduces steric hindrance during conjugation reactions.<sup>[3][4]</sup> The Sulfo-NHS ester is an amine-reactive group that forms a

stable amide bond with primary amines, such as the lysine residues found in proteins.<sup>[5][6]</sup> The sulfonate group on the NHS ring further enhances the water solubility of the reagent.<sup>[7][8][9]</sup>

## Chemical and Physical Properties

Property	Value	Source(s)
Chemical Name	TCO-PEG2-Sulfo-NHS ester sodium salt	<a href="#">[10]</a> <a href="#">[11]</a>
Synonyms	(Z)-1-((3-(2-(2-(((cyclooct-4-en-1-yloxy)carbonyl)amino)ethoxy)ethoxy)propanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid sodium salt	<a href="#">[12]</a>
CAS Number	2353409-47-7 (for the free acid)	<a href="#">[12]</a>
Molecular Formula	C <sub>20</sub> H <sub>29</sub> N <sub>2</sub> NaO <sub>11</sub> S	<a href="#">[11]</a> <a href="#">[13]</a>
Molecular Weight	528.51 g/mol	<a href="#">[11]</a> <a href="#">[13]</a>
Purity	Typically >95%	<a href="#">[14]</a>
Appearance	White to off-white solid	<a href="#">[12]</a>
Solubility	Soluble in water and other polar organic solvents like DMSO and DMF.	<a href="#">[7]</a> <a href="#">[15]</a>
Storage	Store at -20°C for long-term stability. The reagent is moisture-sensitive.	<a href="#">[15]</a> <a href="#">[16]</a>

## Reactivity and Kinetics

The dual functionality of TCO-PEG2-Sulfo-NHS ester allows for a two-step conjugation strategy. First, the Sulfo-NHS ester reacts with a primary amine on a biomolecule. Subsequently, the TCO group can be "clicked" with a tetrazine-modified molecule.

## Sulfo-NHS Ester Reactivity with Primary Amines

The Sulfo-NHS ester reacts with primary amines to form a stable amide bond. This reaction is highly dependent on pH. The optimal pH range for this reaction is between 7 and 9.<sup>[15]</sup> At lower pH values, the primary amines are protonated, reducing their nucleophilicity. At higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction.<sup>[3][7][8][9]</sup>

Condition	Effect on Reactivity	Source(s)
pH	Optimal between 7.2 and 8.5. Lower pH reduces amine reactivity, while higher pH increases hydrolysis of the NHS ester.	<sup>[5][7]</sup>
Temperature	Reactions are typically carried out at room temperature or 4°C.	<sup>[7]</sup>
Buffers	Amine-free buffers such as phosphate-buffered saline (PBS) are required to prevent competition with the target amine.	<sup>[6]</sup>
Concentration	Higher concentrations of the protein or biomolecule can improve labeling efficiency.	<sup>[15]</sup>

Half-life of NHS Ester Hydrolysis:

pH	Temperature	Half-life	Source(s)
7.0	0°C	4-5 hours	<sup>[7]</sup>
8.6	4°C	10 minutes	<sup>[7]</sup>

## TCO-Tetrazine "Click" Reaction

The iEDDA reaction between the TCO group and a tetrazine is a bioorthogonal reaction, meaning it proceeds with high efficiency and specificity in complex biological media without interfering with native biological processes.<sup>[1]</sup> This reaction is known for its exceptionally fast kinetics.<sup>[1][2][15]</sup>

Parameter	Value	Source(s)
Reaction Type	Inverse-electron-demand Diels-Alder (iEDDA)	<sup>[1][2]</sup>
Second-order rate constant (k)	> 800 M <sup>-1</sup> s <sup>-1</sup>	<sup>[1][15]</sup>
Reaction Conditions	Typically performed in aqueous buffers at room temperature.	<sup>[15]</sup>
Byproducts	Nitrogen gas (N <sub>2</sub> )	<sup>[2]</sup>

## Experimental Protocols

### Protocol 1: General Procedure for Protein Labeling with TCO-PEG2-Sulfo-NHS Ester

This protocol describes the labeling of a protein with the TCO moiety using TCO-PEG2-Sulfo-NHS ester.

Materials:

- Protein of interest
- TCO-PEG2-Sulfo-NHS ester sodium salt**
- Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
- Anhydrous DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column

**Procedure:**

- **Protein Preparation:** Dissolve the protein in the amine-free buffer at a concentration of 1-5 mg/mL.[\[15\]](#)
- **Reagent Preparation:** Immediately before use, prepare a 10 mM stock solution of TCO-PEG2-Sulfo-NHS ester in anhydrous DMSO or DMF.[\[15\]](#)
- **Labeling Reaction:** Add a 10- to 20-fold molar excess of the TCO-PEG2-Sulfo-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.[\[6\]](#)[\[17\]](#)
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[\[6\]](#)[\[17\]](#)
- **Quenching:** Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.[\[18\]](#)
- **Purification:** Remove excess, unreacted TCO-PEG2-Sulfo-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

## Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the "click" reaction between a TCO-labeled protein and a tetrazine-functionalized molecule.

**Materials:**

- TCO-labeled protein (from Protocol 1)
- Tetrazine-functionalized molecule
- Reaction buffer (e.g., PBS, pH 7.4)

**Procedure:**

- **Reaction Setup:** In a suitable reaction vessel, combine the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer. A 1.1- to 5-fold molar excess of the

tetrazine-functionalized molecule is often used.[4]

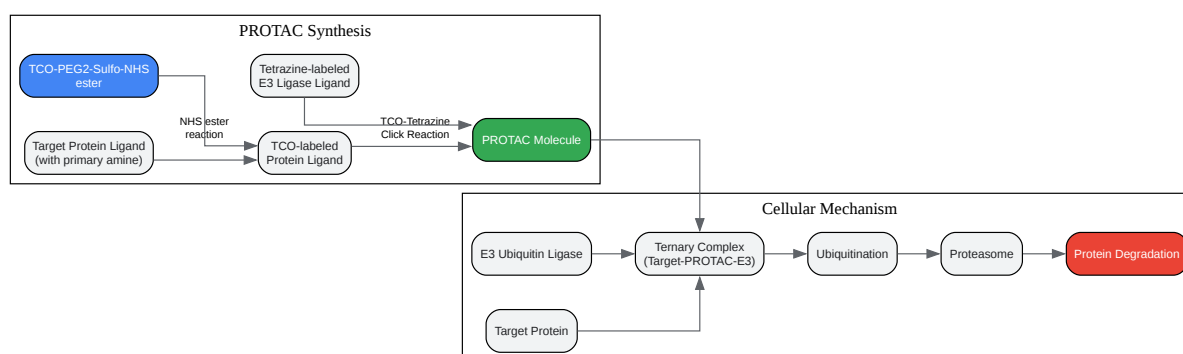
- Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[15]
- Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine-functionalized molecule using size-exclusion chromatography.

## Applications and Workflows

TCO-PEG2-Sulfo-NHS ester is a valuable tool in several advanced applications, including the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and pre-targeted imaging.

## PROTAC Synthesis Workflow

In PROTAC technology, TCO-PEG2-Sulfo-NHS ester can serve as a linker to connect a target protein-binding ligand to an E3 ligase-binding ligand.[5][19][20][21][22][23][24]

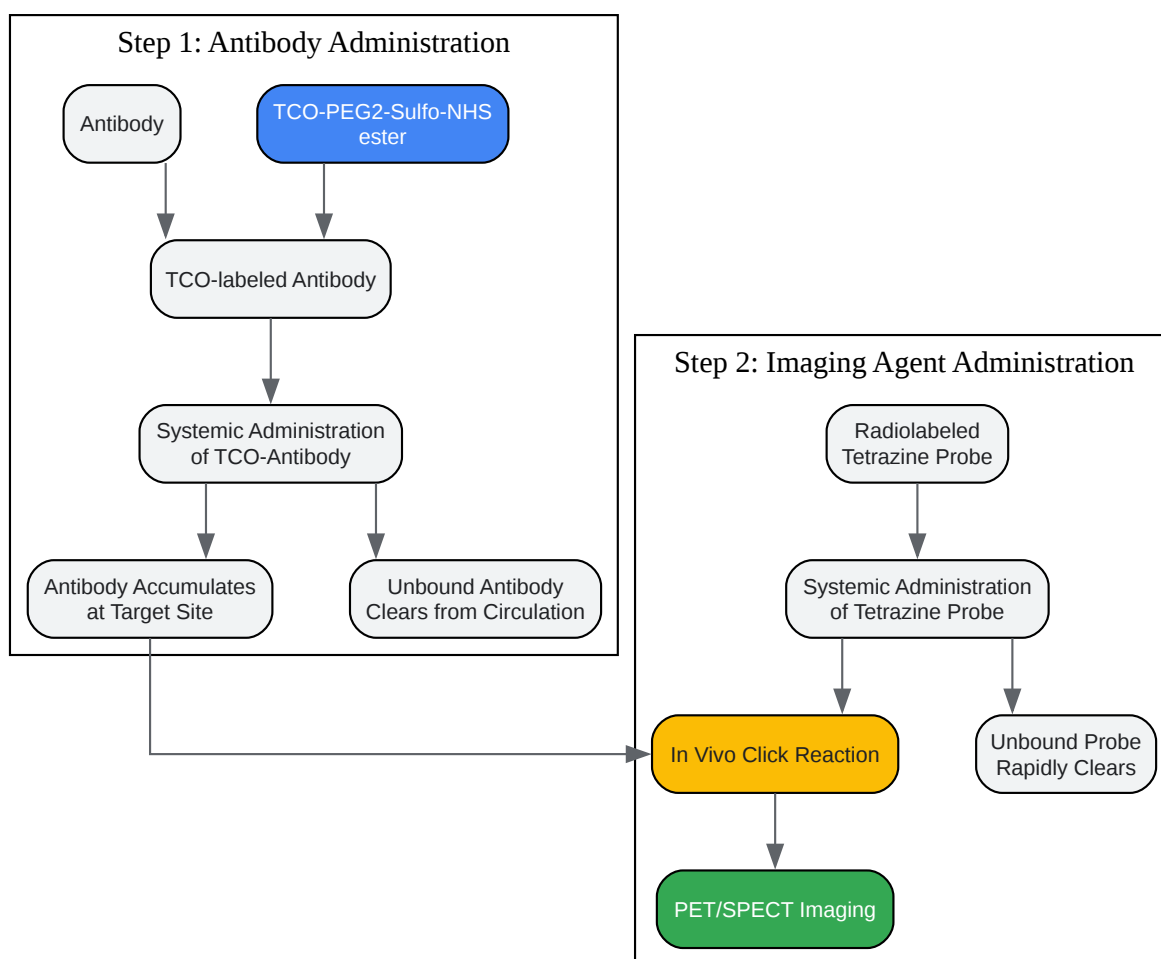


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PROTAC synthesis and mechanism of action.

## Pre-targeted Imaging Workflow

Pre-targeted imaging is a two-step approach where a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, radiolabeled tetrazine molecule is administered, which rapidly binds to the TCO-antibody and is cleared from circulation, leading to a high signal-to-noise ratio.[19][25][26][27][28]



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Pre-targeted imaging workflow.

## Conclusion

**TCO-PEG2-Sulfo-NHS ester sodium** salt is a powerful and versatile tool for bioconjugation. Its dual reactivity, enhanced water solubility, and the biocompatibility of the TCO-tetrazine click reaction make it an ideal reagent for researchers in drug development, diagnostics, and fundamental biological research. The detailed protocols and workflows provided in this guide serve as a starting point for the successful application of this reagent in a variety of innovative applications.

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